7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationships

7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione (CAS 1429639-85-9) is a fused heterocyclic building block belonging to the thieno[3,4-d]pyrimidine-2,4-dione family, with molecular formula C₈H₁₀N₂O₂S and molecular weight 198.24 g·mol⁻¹. The compound features a characteristic gem-dimethyl substitution at position 7 of the partially saturated thiophene ring, distinguishing it from the fully aromatic thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione parent scaffold (CAS 6251-30-5, MW 168.17 g·mol⁻¹).

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
Cat. No. B13045102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCC1(C2=C(CS1)C(=O)NC(=O)N2)C
InChIInChI=1S/C8H10N2O2S/c1-8(2)5-4(3-13-8)6(11)10-7(12)9-5/h3H2,1-2H3,(H2,9,10,11,12)
InChIKeyDSKXWEAQAVCVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione: Core Specifications and Compound-Class Positioning for Informed Procurement


7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione (CAS 1429639-85-9) is a fused heterocyclic building block belonging to the thieno[3,4-d]pyrimidine-2,4-dione family, with molecular formula C₈H₁₀N₂O₂S and molecular weight 198.24 g·mol⁻¹ . The compound features a characteristic gem-dimethyl substitution at position 7 of the partially saturated thiophene ring, distinguishing it from the fully aromatic thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione parent scaffold (CAS 6251-30-5, MW 168.17 g·mol⁻¹) . Thieno[3,4-d]pyrimidine-2,4-diones constitute one of three positional isomer classes within the thienopyrimidinedione family, each exhibiting distinct pharmacological profiles in antihypertensive, phosphodiesterase (PDE) inhibitory, and TRPA1 modulatory contexts [1]. The compound is commercially available from multiple suppliers with verified purity specifications and batch-specific analytical documentation (NMR, HPLC, GC) .

Why 7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione Cannot Be Interchanged with Generic Thienopyrimidinedione Analogs


Within the thienopyrimidinedione scaffold family, three positional isomers—thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidine-2,4-diones—exhibit quantitatively distinct pharmacological activities; for example, in spontaneously hypertensive rat (SHR) models, ED₅₀ values among N-3 substituted analogs span from 1.7 to 15.4 μg·kg⁻¹ depending on ring fusion geometry [1]. The gem-dimethyl substitution at position 7 in the target compound introduces steric bulk and alters conformational flexibility relative to the unsubstituted thieno[3,4-d]pyrimidine-2,4-dione core (CAS 6251-30-5), which can affect both downstream derivatization efficiency and target-binding interactions . Furthermore, the partially saturated 5,7-dihydrothieno ring in this compound provides a distinct oxidation and functionalization profile compared to fully aromatic thienopyrimidinedione analogs, making direct substitution with unsaturated or differently substituted congeners chemically inappropriate without revalidation of synthetic routes [2]. Purity specifications also vary across commercial sources—with reported values of 95% and 98% from different vendors—meaning that procurement without attention to batch-specific analytical certificates can introduce uncontrolled variability into research workflows .

Quantitative Differentiation Evidence for 7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione: Comparator-Anchored Selection Criteria


Structural Differentiation: gem-Dimethyl Substitution vs. Unsubstituted Thieno[3,4-d]pyrimidine-2,4-dione Core

The target compound (MW 198.24 g·mol⁻¹, C₈H₁₀N₂O₂S) incorporates a gem-dimethyl group at position 7 of the dihydrothiophene ring, increasing molecular weight by 30.07 g·mol⁻¹ (17.9%) relative to the unsubstituted thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione core (CAS 6251-30-5, MW 168.17 g·mol⁻¹, C₆H₄N₂O₂S) . Calculated logP for the target compound is approximately 0.76 [1], reflecting moderate lipophilicity driven by the gem-dimethyl motif. This structural feature introduces a quaternary carbon center that eliminates stereochemical ambiguity at position 7 while providing steric shielding of the thiophene sulfur, potentially altering metabolic susceptibility and derivatization regioselectivity compared to non-methylated or mono-methylated analogs such as 7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione and 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine (CAS 36267-71-7) [2].

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationships

Vendor Purity Differentiation: Batch-Certified 95–98% Purity with Multi-Method Analytical Verification

Commercially available batches of 7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione are supplied with certified purity levels of 95% (Bidepharm, Fluorochem/CymitQuimica) and 98% (Leyan) . Bidepharm provides batch-specific analytical documentation including NMR, HPLC, and GC traceability . In contrast, the unsubstituted thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 6251-30-5) is commonly listed at 95–98% purity but frequently lacks the same depth of multi-method batch certification from certain vendors . The target compound's pricing at the 1 g scale ranges from approximately €996 (Fluorochem/CymitQuimica, 95% purity) to competitive RMB pricing from domestic Chinese suppliers (Leyan, Bidepharm), with a purity premium of 3 percentage points (95% vs. 98%) representing a meaningful quality tier for sensitive downstream applications .

Quality Control Analytical Chemistry Procurement Specifications

Synthetic Utility as a TRPA1 Modulator Intermediate: Patent-Linked Application Context vs. Generic Thienopyrimidinediones

The thienopyrimidinedione scaffold, specifically including the thieno[3,4-d]pyrimidine-2,4-dione core that defines the target compound, has been claimed in multiple patent families as a key intermediate for the synthesis of TRPA1 (Transient Receptor Potential Ankyrin 1) modulators [1]. Patent US20130289054A1 (Glenmark Pharmaceuticals/Ichnos Sciences) broadly covers thienopyrimidinedione derivatives as TRPA1 modulators for treating pain, respiratory conditions, and inflammatory disorders [1]. Related patent families (e.g., EP3057583, WO applications) further describe pharmaceutical compositions comprising thienopyrimidinedione TRPA1 antagonists combined with analgesic agents [2]. While individual compound-level IC₅₀ data for the specific gem-dimethyl intermediate have not been publicly disclosed, structurally related thieno[3,4-d]pyrimidine-2,4-dione derivatives have demonstrated TRPA1 antagonism with IC₅₀ values in the low micromolar to sub-micromolar range (e.g., 453 nM for a full-length rat TRPA1 antagonist in PatchXpress electrophysiology assays) [3]. The target compound's gem-dimethyl substitution pattern provides a differentiated starting point for SAR exploration within this therapeutically relevant IP space compared to non-methylated or differently substituted scaffolds.

TRPA1 Antagonists Pain Research Drug Discovery Intermediates

Class-Level PDE Inhibitory Activity: Benchmarking Against 6,7-Dihydrothieno[3,4-d]pyrimidine Derivatives with Reported IC₅₀ Values

Thieno[3,4-d]pyrimidine-2,4-dione derivatives have been evaluated as phosphodiesterase (PDE) inhibitors in multiple studies. A closely related 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivative (compound 2) demonstrated PDE4B inhibitory activity with IC₅₀ = 150 nM [1]. Further optimization within this chemical series yielded compounds with PDE4B IC₅₀ values as low as 7.5 nM (compound 31b, an N-propylacetamide derivative) [1]. In a separate Chinese-language study, twelve thieno[3,4-d]pyrimidine-2,4-dione compounds were synthesized and screened for PDE inhibitory activity, with 3-methyl-1-o-methylbenzyl-5-amino-thieno[3,4-d]pyrimidine-2,4-dione identified as the most active derivative [2]. The target compound, while not directly tested in these published PDE assays, shares the identical thieno[3,4-d]pyrimidine-2,4-dione pharmacophore and 5,7-dihydrothieno ring system with the active PDE4 inhibitors described above, with the 7,7-gem-dimethyl group offering a structurally distinct vector for further SAR exploration at the dihydrothiophene ring position not investigated in the published series [1].

Phosphodiesterase Inhibition PDE4 Anti-inflammatory Research

Antihypertensive Activity Profile: Class-Level In Vivo Potency Differentiation Across Thienopyrimidinedione Isomers

A landmark structure-activity relationship study by Press et al. evaluated thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitution at N-3 for antihypertensive effects in spontaneously hypertensive rats (SHR). The study reported ED₅₀ values of 10.4, 3.3, 1.7, 2.1, and 15.4 μg·kg⁻¹ for compounds 1–5 respectively, demonstrating that thieno[3,4-d]pyrimidine-2,4-dione derivatives 3 and 4 were more potent as alpha-1 antagonists in vivo than the thieno[2,3-d] or thieno[3,2-d] counterparts [1]. This positional isomer-dependent potency establishes the thieno[3,4-d] ring fusion geometry as the preferred scaffold for cardiovascular applications within this compound class. The target compound, bearing the same thieno[3,4-d]pyrimidine-2,4-dione core with a 5,7-dihydrothieno ring and 7,7-gem-dimethyl substitution, provides a differentiated starting point for synthesizing N-3 functionalized antihypertensive candidates with potentially altered pharmacokinetic properties conferred by the gem-dimethyl motif [1].

Cardiovascular Research Antihypertensive Agents Alpha-1 Antagonists

Optimal Application Scenarios for 7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


TRPA1 Antagonist Lead Optimization: SAR Exploration of the Dihydrothiophene 7-Position

Drug discovery teams pursuing TRPA1 antagonists for pain, respiratory, or inflammatory indications can employ this compound as a key intermediate for derivatization at N-1, N-3, and C-2 positions while retaining the 7,7-gem-dimethyl motif. The established patent landscape (US20130289054A1, EP3057583) provides a framework for IP positioning, while the class-level TRPA1 antagonism data (IC₅₀ reference: 453 nM for related thienopyrimidinediones in PatchXpress assays) establishes a potency benchmark for new chemical entities derived from this scaffold [1]. The gem-dimethyl group may confer metabolic stability advantages by sterically shielding the thiophene sulfur from oxidative metabolism, a hypothesis that can be tested by comparing microsomal stability of derivatives bearing this motif versus non-methylated analogs .

PDE4B-Focused Medicinal Chemistry: Expanding SAR at an Under-Explored Scaffold Position

Given the validated PDE4B inhibitory activity of 6,7-dihydrothieno[3,4-d]pyrimidine derivatives (IC₅₀ = 150 nM for lead compound 2, optimized to 7.5 nM for compound 31b), the target compound offers an opportunity to explore substitution effects at the dihydrothiophene 7-position—a vector not investigated in the published PDE4B inhibitor series [1]. The 7,7-gem-dimethyl group introduces conformational constraint that may influence the presentation of N-1, N-3, and C-2 substituents to the PDE4B catalytic site. Researchers can benchmark new analogs against the published PDE4B IC₅₀ values and the X-ray crystal structure of compound 31e bound to PDE4B (PDB 3W5E) to guide structure-based design [1].

Antihypertensive Agent Development: Exploiting Thieno[3,4-d] Isomer Potency Advantage

The thieno[3,4-d]pyrimidine-2,4-dione scaffold's demonstrated superiority over thieno[2,3-d] and thieno[3,2-d] isomers in SHR models (ED₅₀ = 1.7 μg·kg⁻¹ for the most potent thieno[3,4-d] analog vs. 10.4 μg·kg⁻¹ for the corresponding thieno[2,3-d] compound) establishes the target compound's core geometry as the preferred starting point for cardiovascular programs [1]. The 7,7-gem-dimethyl substitution provides a handle for modulating lipophilicity (calculated logP ≈ 0.76) and potentially improving oral bioavailability relative to unsubstituted analogs. The compound can be elaborated with (phenylpiperazinyl)alkyl or related basic amine moieties at N-3 to generate novel antihypertensive candidates with potentially differentiated PK profiles [1].

Heterocyclic Building Block for Parallel Synthesis Libraries

The compound's bifunctional 2,4-dione system, combined with the sterically differentiated 7,7-gem-dimethyl group and the reactive 5,7-dihydrothieno ring, makes it a strategic building block for generating diverse compound libraries through parallel N-alkylation, N-acylation, and thiophene functionalization chemistries. The availability of batch-certified material with NMR, HPLC, and GC traceability from multiple vendors ensures reproducible library production [1]. The scaffold's presence in multiple patent families spanning TRPA1, PDE, and antihypertensive indications provides multiple avenues for hit identification and lead generation across therapeutic areas, with the gem-dimethyl group offering a point of structural differentiation from extensively exemplified non-methylated thienopyrimidinedione libraries .

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